Cas no 165967-81-7 (Teriparatide acetate)

Teriparatide acetate structure
Teriparatide acetate structure
Product Name:Teriparatide acetate
Numéro CAS:165967-81-7
Le MF:
Mégawatts:
CID:5085789
Update Time:2025-10-28

Teriparatide acetate Propriétés chimiques et physiques

Nom et identifiant

    • Teriparatide acetate

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Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Aaron
AR01XD0B-50mg
Teriparatide acetate
165967-81-7 98%
50mg
$570.00 2025-02-12
1PlusChem
1P01XCRZ-50mg
Teriparatide acetate
165967-81-7 98%
50mg
$453.00 2024-06-19

Informations complémentaires sur Teriparatide acetate

Teriparatide Acetate (CAS 165967-81-7) : Un Analogue de la PTH pour le Traitement de l'Ostéoporose

Le Teriparatide acetate, identifié par le numéro CAS 165967-81-7, est un peptide thérapeutique dérivé de l'hormone parathyroïdienne (PTH). Il s'agit d'un analogue synthétique de la PTH humaine (1-34), largement utilisé dans le traitement de l'ostéoporose sévère chez les patients à haut risque de fracture. Son mécanisme d'action unique, stimulant la formation osseuse, en fait une alternative innovante aux traitements antirésorptifs classiques.

Ces dernières années, les recherches sur le Teriparatide acetate ont suscité un intérêt croissant, notamment pour son potentiel dans la régénération osseuse post-chirurgicale ou dans les cas de non-union fracturaire. Les études cliniques mettent en évidence son efficacité pour augmenter la densité minérale osseuse (DMO) au niveau vertébral et fémoral, réduisant ainsi le risque de fractures jusqu'à 65% chez les populations cibles.

Sur le plan pharmacocinétique, le Teriparatide acetate présente une biodisponibilité optimale lorsqu'administré par voie sous-cutanée, avec une demi-vie plasmatique d'environ 1 heure. Sa formulation en acetate améliore la stabilité moléculaire, un critère essentiel pour les protéines thérapeutiques. Les protocoles thérapeutiques recommandent généralement une dose quotidienne de 20 μg, avec une durée maximale de traitement de 24 mois en raison des précautions liées à l'ostéosarcome observé dans les modèles animaux.

Les questions fréquemment recherchées par les professionnels de santé incluent : "Teriparatide acetate vs bisphosphonates", "effets secondaires à long terme" ou "coût-efficacité du traitement". Contrairement aux bisphosphonates qui inhibent la résorption osseuse, le Teriparatide agit comme un agent anabolique, stimulant directement les ostéoblastes. Cette particularité en fait un choix privilégié pour les patients présentant des fractures multiples ou une DMO très basse.

Les innovations récentes explorent l'utilisation du Teriparatide acetate en combinaison avec des thérapies biologiques (anti-sclérostine) ou des matériaux d'ingénierie tissulaire. Des essais précliniques démontrent des résultats prometteurs dans l'accélération de la cicatrisation osseuse, ouvrant de nouvelles perspectives pour les applications orthopédiques et dentaires. Par ailleurs, les formulations à libération prolongée font l'objet de développements actifs pour améliorer l'observance thérapeutique.

D'un point de vue sécurité, les effets indésirables les plus rapportés incluent des nausées transitoires, des vertiges et des hypercalcémies modérées. Des surveillances régulières de la calcémie sont recommandées, particulièrement chez les patients présentant des antécédents de lithiase rénale. Les contre-indications absolues concernent principalement les patients à risque de cancer osseux ou présentant une hypercalcémie préexistante.

Dans le paysage économique, le Teriparatide acetate représente un investissement thérapeutique significatif, avec des analyses pharmaco-économiques soulignant son rapport coût-bénéfice favorable pour les populations à très haut risque fracturaire. Les systèmes de santé européens développent des critères stricts de remboursement, intégrant des paramètres comme l'âge, les antécédents fracturaires et la réponse aux traitements de première ligne.

Les perspectives futures pour le CAS 165967-81-7 incluent le développement de biomarqueurs prédictifs de réponse thérapeutique et l'optimisation des schémas posologiques. Les approches de médecine personnalisée pourraient permettre de mieux cibler les patients susceptibles de bénéficier maximalement de cette thérapie innovante, tout en minimisant les risques potentiels.

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